molecular formula C8H7NS2 B1589351 5-Methyl-2-mercaptobenzothiazole CAS No. 21303-50-4

5-Methyl-2-mercaptobenzothiazole

Cat. No. B1589351
CAS RN: 21303-50-4
M. Wt: 181.3 g/mol
InChI Key: ILDUPWKUQLPLKK-UHFFFAOYSA-N
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Description

5-Methyl-2-mercaptobenzothiazole is an organosulfur compound that belongs to the class of organic compounds known as benzothiazoles . It is used in the manufacture of rubber . It has been used in the synthesis of MBT functionalized mesoporous silica which can be used as an adsorbent for the removal of Hg (II) from aqueous solution .


Synthesis Analysis

The synthesis of 5-Methyl-2-mercaptobenzothiazole involves several methods. The industrial route entails the high temperature reaction of aniline and carbon disulfide in the presence of sulfur . The traditional route is the reaction of 2-aminothiophenol and carbon disulfide . Other routes include the reactions of carbon disulfide with 2-aminophenol and of sodium hydrosulfide with chlorobenzothiazole .


Molecular Structure Analysis

The molecule is planar with a C=S double bond . Solution measurements by NMR spectroscopy could not measure the presence of the thiol tautomer that the name implies, instead it exists as a thione / dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .


Chemical Reactions Analysis

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole .


Physical And Chemical Properties Analysis

5-Methyl-2-mercaptobenzothiazole has a molar mass of 167.24 g·mol−1 . It appears as a white solid with a melting point of 177–181 °C (351–358 °F; 450–454 K) .

Scientific Research Applications

    Pharmaceutical Field

    • 2-Mercaptobenzothiazoles are reported for their antimicrobial and antifungal activities .
    • They are highlighted as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .
    • These derivatives are also known to possess antitubercular, anti-inflammatory, antitumor, amoebic, antiparkinsonian, anthelmintic, antihypertensive, antihyperlipidemic, antiulcer, chemoprotective, and selective CCR3 receptor antagonist activity .

    Material Science

    • 2-Mercaptobenzothiazoles are used in the synthesis of acrylic and methacrylic monomers .
    • The structures of the newly synthesized compounds were confirmed through infrared (IR) and nuclear magnetic resonance spectroscopy (NMR) .
    • Spectroscopic properties of the resulting 2-mercaptobenzothiazole derivatives were determined based on their absorption spectra and molar absorption coefficients in solvents with varying polarities .
    • A correlation was established between the calculated density functional theory (DFT) energies and Frontier Molecular Orbitals and the experimental observations, confirming their consistency .

    Industrial Applications

    • 2-Mercaptobenzothiazole serves as a widely utilized organic corrosion inhibitor .
    • It is used for copper and zinc, and as a component of self-healing and anticorrosion smart coatings .

Safety And Hazards

Short-term contact with 5-Methyl-2-mercaptobenzothiazole may cause skin irritation. Susceptible individuals may experience an allergic skin reaction with symptoms of redness, itching, swelling or rash . It may also be irritating to eyes with symptoms of redness, tearing, stinging and swelling .

Future Directions

Modern trends in the chemistry of 2-amino and 2-mercaptobenzothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . These compounds are considered biologically active and industrially demanded, and their easy functionalization allows them to be highly reactive building blocks for organic and organoelement synthesis .

properties

IUPAC Name

5-methyl-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDUPWKUQLPLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437991
Record name 5-methyl-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-mercaptobenzothiazole

CAS RN

21303-50-4
Record name 5-methyl-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Teppema, LB Sebrell - Journal of the American Chemical …, 1927 - ACS Publications
… 5-Methyl-2-mercaptobenzothiazole.—This compound could be prepared from 3nitro-^-chlorotoluene, using¿>-toluidine as the starting material.13 Reaction of 3-Nitro-4-chlorotoluene …
Number of citations: 31 pubs.acs.org
TK Khanra, B Adhikari, S Maiti - Rubber chemistry and …, 1993 - meridian.allenpress.com
… In addition to this, 5-methyl-2-mercaptobenzothiazole was shown to be an inferior accelerator to MBT but superior to that of MBO with respect to curing rate". …
Number of citations: 14 meridian.allenpress.com
J Easmon, G Heinisch, J Hofmann, T Langer… - European journal of …, 1997 - Elsevier
The synthesis of a series of thiazolyl and benzothiazolyl hydrazones derived from α-(N)-acylpyridines, -quinolines, -isoquinolines, -pyridazines, -pyrimidines, and -pyrazines is reported. …
Number of citations: 72 www.sciencedirect.com
MR Patil, KS Shivakumar, S Prakash, RB Rao… - Minerals Engineering, 1998
Number of citations: 0
M Gao, C Lou, N Zhu, W Qin, Q Suo, L Han, H Hong
Number of citations: 0

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